molecular formula C11H10ClNO2 B15334191 4-Chloro-1,6-dimethyl-1H-indole-2-carboxylic Acid

4-Chloro-1,6-dimethyl-1H-indole-2-carboxylic Acid

Cat. No.: B15334191
M. Wt: 223.65 g/mol
InChI Key: IYHBQLCGELRSJA-UHFFFAOYSA-N
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Description

4-Chloro-1,6-dimethyl-1H-indole-2-carboxylic acid is a substituted indole derivative characterized by a chloro group at the 4-position and methyl groups at the 1- and 6-positions of the indole ring.

Properties

Molecular Formula

C11H10ClNO2

Molecular Weight

223.65 g/mol

IUPAC Name

4-chloro-1,6-dimethylindole-2-carboxylic acid

InChI

InChI=1S/C11H10ClNO2/c1-6-3-8(12)7-5-10(11(14)15)13(2)9(7)4-6/h3-5H,1-2H3,(H,14,15)

InChI Key

IYHBQLCGELRSJA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C(N2C)C(=O)O)C(=C1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1,6-dimethyl-1H-indole-2-carboxylic acid typically involves multi-step organic reactions. One common method starts with the chlorination of 1,6-dimethylindole, followed by carboxylation. The process can be summarized as follows:

    Chlorination: 1,6-Dimethylindole is treated with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to introduce the chlorine atom at the 4th position.

    Carboxylation: The chlorinated intermediate is then subjected to carboxylation using carbon dioxide (CO₂) under high pressure and temperature, often in the presence of a catalyst like palladium on carbon (Pd/C).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1,6-dimethyl-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide (NaNH₂) or thiourea in polar solvents.

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) in ether solvents.

Major Products

    Substitution: Formation of 4-amino-1,6-dimethyl-1H-indole-2-carboxylic acid.

    Oxidation: Formation of 4-chloro-1,6-dimethyl-1H-indole-2-carboxaldehyde.

    Reduction: Formation of 4-chloro-1,6-dimethyl

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog: 7-Chloro-3-methyl-1H-indole-2-carboxylic Acid

Key Differences :

  • Substituent Positions : The chloro group in 7-Chloro-3-methyl-1H-indole-2-carboxylic acid is at the 7-position, whereas the target compound has a chloro group at the 4-position. Methyl groups are located at the 3-position in the analog versus the 1- and 6-positions in the target compound .
  • Steric Hindrance : The dual methyl groups at the 1- and 6-positions in the target compound likely increase steric hindrance, which could reduce solubility compared to the single methyl group in the analog.
Table 1: Structural and Functional Comparison
Property 4-Chloro-1,6-dimethyl-1H-indole-2-carboxylic Acid 7-Chloro-3-methyl-1H-indole-2-carboxylic Acid
Chloro Substituent Position 4-position 7-position
Methyl Substituent Positions 1- and 6-positions 3-position
Molecular Formula C₁₁H₁₀ClNO₂ C₁₀H₈ClNO₂
CAS Number Not publicly disclosed 16381-48-9
Primary Use Hypothesized: Drug discovery scaffold R&D use only (non-medicinal)

Research and Development Implications

  • Drug Discovery : The indole scaffold’s versatility is well-documented, but substituent positions critically influence bioactivity. For example, chloro groups at the 4-position (as in the target compound) may optimize interactions with hydrophobic enzyme pockets compared to 7-position analogs.
  • Synthetic Challenges : The 1,6-dimethyl substitution pattern in the target compound could complicate synthetic routes due to regioselectivity challenges, whereas the analog’s simpler substitution (3-methyl) may facilitate synthesis.

Q & A

Q. What are the recommended synthetic routes for 4-Chloro-1,6-dimethyl-1H-indole-2-carboxylic Acid in laboratory settings?

While direct synthesis data for this compound is limited, analogous indole-2-carboxylic acid derivatives (e.g., 3-formyl-1H-indole-2-carboxylic acid) are synthesized via condensation reactions. A plausible route involves refluxing a substituted indole precursor (e.g., 1,6-dimethylindole) with chloroacetic acid or chlorinating agents in the presence of catalysts like sodium acetate and acetic acid. Reflux conditions (3–5 h, AcOH) and purification via recrystallization from DMF/acetic acid mixtures are recommended based on similar protocols .

Q. How can researchers purify and characterize this compound effectively?

Purification typically involves recrystallization using polar aprotic solvents (e.g., DMF) mixed with acetic acid to enhance solubility. Characterization should include:

  • NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and chlorine integration.
  • HPLC (>95% purity threshold) for quantitative analysis, as demonstrated for indole-2-carboxylic acid derivatives .
  • Mass spectrometry (HRMS or LC-MS) to verify molecular weight and fragmentation patterns.

Q. What analytical techniques are suitable for confirming structural stability under varying conditions?

  • Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal stability.
  • UV-Vis spectroscopy to monitor degradation in solution (e.g., pH-dependent studies).
  • HPLC monitoring under accelerated storage conditions (e.g., 40°C/75% RH) to evaluate hydrolytic stability. Note: Existing data gaps for this compound necessitate experimental validation .

Advanced Research Questions

Q. How can conflicting data regarding the stability of indole-2-carboxylic acid derivatives be resolved?

Contradictions in stability data (e.g., decomposition products or pH sensitivity) require systematic studies:

  • Forced degradation studies : Expose the compound to heat, light, and oxidative/reductive environments, followed by LC-MS to identify degradation pathways.
  • Computational modeling : Use DFT calculations to predict reactive sites and stability under varying conditions.
  • Cross-validate findings with peer-reviewed protocols for structurally similar indoles, such as 3-formyl-1H-indole-2-carboxylic acid .

Q. What strategies optimize the yield of this compound under reflux conditions?

  • Catalyst screening : Test Brønsted/Lewis acids (e.g., ZnCl₂, p-TsOH) to enhance chlorination efficiency.
  • Solvent optimization : Compare acetic acid with alternatives like DMF or THF for improved solubility.
  • Reaction time/temperature gradients : Use design-of-experiments (DoE) to identify ideal parameters. Reference similar optimizations for indole-2-carboxylate esters .

Q. How can researchers assess the biological activity of this compound against enzyme targets?

  • Molecular docking : Screen against indole-binding enzymes (e.g., tryptophan hydroxylase) using software like AutoDock Vina.
  • In vitro assays : Test inhibitory activity in enzyme-linked assays (e.g., fluorescence-based) with positive controls (e.g., indole-3-carboxylic acid derivatives) .

Safety and Handling

Q. What safety protocols are essential when handling chlorinated indole derivatives?

  • Use P95 respirators and chemical-resistant gloves (nitrile or neoprene) to avoid inhalation/skin contact.
  • Ensure local exhaust ventilation to maintain airborne concentrations below OSHA limits.
  • Dispose of waste via approved hazardous waste channels, avoiding drainage systems .

Data Gaps and Recommendations

  • Physical properties (melting point, solubility): No data exists for this compound; experimental determination via DSC and shake-flask methods is critical .
  • Toxicology : Conduct Ames tests and acute toxicity assays (OECD Guidelines) to establish safety profiles.

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